Boiling Point Variation Across C₈H₄F₆ Positional Isomers
The target compound exhibits a predicted boiling point of 125.6±40.0 °C at 760 mmHg, which is intermediate among its C₈H₄F₆ positional isomers . The 1,3,5-trifluoro-2-(2,2,2-trifluoroethyl)benzene isomer (CAS 1099597-27-9) boils significantly lower at 116.6±40.0 °C, while the 1,2,3-trifluoro-4-substituted isomer (CAS 1099597-23-5) boils at 127.9±40.0 °C, yielding a maximum inter-isomer boiling point range of 11.3 °C . This 11.3 °C spread among isomers of identical molecular formula and molecular weight indicates that the specific substitution pattern meaningfully alters intermolecular interactions, directly impacting distillation-based purification strategies and solvent selection during synthesis workup.
| Evidence Dimension | Boiling point at 760 mmHg (predicted) |
|---|---|
| Target Compound Data | 125.6±40.0 °C |
| Comparator Or Baseline | 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene: 116.6±40.0 °C; 1,2,3-Trifluoro-4-(2,2,2-trifluoroethyl)benzene: 127.9±40.0 °C; 1,2,4-Trifluoro-5-(2,2,2-trifluoroethyl)benzene: 125.8±40.0 °C |
| Quantified Difference | Up to 11.3 °C difference vs. lowest-boiling isomer; 2.3 °C lower than the 4-substituted isomer; within 0.2 °C of the 1,2,4-isomer |
| Conditions | Predicted values (ACD/Labs or equivalent) at 760 mmHg; data sourced from Chemsrc and ChemicalBook databases |
Why This Matters
The 9.0 °C higher boiling point relative to the 1,3,5-trifluoro isomer enables better separation during fractional distillation and indicates stronger intermolecular forces that may affect solubility and formulation behavior.
